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Compound of Interest

Compound Name: Deucrictibant

Cat. No.: B10821495

This guide provides a comprehensive comparison of Deucrictibant with other approved
treatments for Hereditary Angioedema (HAE), based on available clinical trial data. The
information is intended for researchers, scientists, and drug development professionals to
facilitate an objective evaluation of these therapies.

Introduction to Hereditary Angioedema and
Treatment Landscape

Hereditary Angioedema (HAE) is a rare genetic disorder characterized by recurrent and
unpredictable episodes of severe swelling (angioedema) in various parts of the body, including
the skin, gastrointestinal tract, and upper airway.[1] These attacks are mediated by the
overproduction of bradykinin, a potent vasodilator, due to a deficiency or dysfunction of the C1
esterase inhibitor (C1-INH).[1][2] The kallikrein-kinin system is the primary pathway for
bradykinin production.[3]

The treatment landscape for HAE includes both on-demand treatments for acute attacks and
long-term prophylaxis to prevent attacks. Key therapeutic targets include the bradykinin B2
receptor and plasma kallikrein. This guide focuses on a meta-analysis of clinical trial data for
Deucrictibant, an investigational oral bradykinin B2 receptor antagonist, and compares its
performance against established HAE therapies:

 [catibant: A subcutaneous bradykinin B2 receptor antagonist for on-demand treatment.
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e Lanadelumab: A subcutaneous plasma kallikrein inhibitor for long-term prophylaxis.

o Berotralstat: An oral plasma kallikrein inhibitor for long-term prophylaxis.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from the pivotal clinical trials of

Deucrictibant and its comparators.

On-Demand Treatment of HAE Attacks

Feature

Deucrictibant (RAPIDe-3)
[4]

Icatibant (FAST-3)[5]

Mechanism of Action

Oral Bradykinin B2 Receptor

Antagonist

Subcutaneous Bradykinin B2

Receptor Antagonist

Primary Endpoint

Median Time to Onset of

Symptom Relief

Median Time to 50%
Reduction in Symptom

Severity

Result vs. Placebo

1.28 hours vs. >12 hours (p <
0.0001)

2.0 hours vs. 19.8 hours (p <
0.001)

Key Secondary Endpoints

Median Time to Almost

Complete Symptom Relief

11.95 hours vs. >24 hours (p <
0.0001)

8.0 hours vs. 36.0 hours (p =
0.012)

Use of Rescue Medication

Not specified in detail

No icatibant-treated subject
required rescue medication

before symptom relief

Administration

Oral

Subcutaneous

Key Adverse Events

Not specified in detail

Injection site reactions
(experienced by all icatibant-

treated subjects)

Long-Term Prophylaxis of HAE Attacks
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Feature

Lanadelumab (HELP
Study)[6]

Berotralstat (APeX-2)[7]

Mechanism of Action

Subcutaneous Plasma

Kallikrein Inhibitor

Oral Plasma Kallikrein Inhibitor

Primary Endpoint

Rate of investigator-confirmed

attacks

Rate of investigator-confirmed
HAE attacks

Result vs. Placebo

87% reduction in mean HAE
attack frequency with 300 mg
every 2 weeks (p < 0.001)

Significant reduction in attack
rate at 150 mg (1.31
attacks/month) vs. placebo
(2.35 attacks/month) (p <
0.001)

Key Secondary Endpoints

Attack-Free Rate

A significantly higher
proportion of patients were
attack-free throughout the 26-
week study period compared

to placebo

Not specified in detail

Administration

Subcutaneous

Oral

Key Adverse Events

Injection site pain

Abdominal pain, vomiting,

diarrhea, back pain

Experimental Protocols

This section outlines the methodologies of the key clinical trials cited in this guide.

Deucrictibant: RAPIDe-3 Trial

o Official Title: Efficacy and Safety of the Oral Bradykinin B2 Receptor Antagonist
Deucrictibant Imnmediate-Release Capsule in Treatment of Hereditary Angioedema Attacks.

[8]

o Study Design: A phase 3, randomized, double-blind, placebo-controlled, crossover trial.[8]
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Population: Approximately 120 adolescents and adults (ages 12 and older) with HAE type |
or I.[9]

Intervention: Participants self-administer deucrictibant (20 mg oral immediate-release
capsule) or placebo for two separate HAE attacks.[9]

Primary Endpoint: Time to onset of symptom relief, measured by the Patient Global
Impression of Change (PGI-C) scale, defined as a rating of at least "a little better" for two
consecutive timepoints within 12 hours post-treatment.[8]

Secondary Endpoints: Include time to end of progression of symptoms and the proportion of
attacks resolving with a single dose.[9]

Icatibant: FAST-3 Trial

Official Title: A Phase Ill Randomized, Double-blind, Placebo-controlled, Parallel Group,
Multicenter Study to Evaluate the Efficacy and Safety of Icatibant in the Treatment of an
Acute Attack of Angioedema in Adult Subjects With Hereditary Angioedema (HAE).[10]

Study Design: A phase 3, randomized, double-blind, placebo-controlled study.[5]

Population: Adult subjects with HAE type | or Il experiencing a moderate to very severe
cutaneous or abdominal attack.[5]

Intervention: A single subcutaneous injection of icatibant 30 mg or placebo.[11]

Primary Endpoint: Time to 50% or more reduction in symptom severity, assessed by the
patient.[5]

Secondary Endpoints: Included time to onset of primary symptom relief and time to almost
complete symptom relief.[5]

Lanadelumab: HELP Study

Official Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel Group
Study to Evaluate the Efficacy and Safety of Subcutaneously Administered DX-2930 for
Long-Term Prophylaxis Against Acute Attacks of Angioedema in Patients With Hereditary
Angioedema (HAE).[12]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://angioedemanews.com/news/pharvaris-starts-phase-3-trial-deucrictibant-on-demand-therapy/
https://www.benchchem.com/product/b10821495?utm_src=pdf-body
https://angioedemanews.com/news/pharvaris-starts-phase-3-trial-deucrictibant-on-demand-therapy/
https://haei.org/pharvaris-announces-phase-3-clinical-study-design-for-recently-initiated-rapide-3-study-and-presents-qol-improvement-and-caregiver-behavior-data/
https://angioedemanews.com/news/pharvaris-starts-phase-3-trial-deucrictibant-on-demand-therapy/
https://stage.webhealthnetwork.com/clinicaltrials-details.php?id=19196
https://pubmed.ncbi.nlm.nih.gov/22123383/
https://pubmed.ncbi.nlm.nih.gov/22123383/
https://pubmed.ncbi.nlm.nih.gov/26556097/
https://pubmed.ncbi.nlm.nih.gov/22123383/
https://pubmed.ncbi.nlm.nih.gov/22123383/
https://cdn.clinicaltrials.gov/large-docs/37/NCT04687137/Prot_000.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study.[6]

Population: 125 patients aged 12 years or older with HAE type | or 11.[6]

Intervention: Subcutaneous lanadelumab at doses of 150 mg every 4 weeks, 300 mg every 4
weeks, or 300 mg every 2 weeks, or placebo for 26 weeks.[6]

Primary Endpoint: The rate of investigator-confirmed HAE attacks during the treatment
period compared to placebo.[6]

Berotralstat: APeX-2 Trial

Official Title: A Phase 3, Randomized, Double-blind, Placebo-controlled, Parallel Group
Study to Evaluate the Efficacy and Safety of Two Dose Levels of BCX7353 Administered
Orally for 24 Weeks for the Prevention of Attacks in Patients With Hereditary Angioedema.
[13]

Study Design: A phase 3, double-blind, placebo-controlled, parallel-group trial.[13]
Population: 121 HAE patients aged 12 years or older.[13]
Intervention: Oral, once-daily berotralstat (110 mg or 150 mg) or placebo for 24 weeks.[13]

Primary Endpoint: The rate of investigator-confirmed HAE attacks during the 24-week
treatment period.[7]

Mandatory Visualization
Signaling Pathway in Hereditary Angioedema
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Caption: Kallikrein-Kinin System in HAE and points of therapeutic intervention.
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Experimental Workflow for an On-Demand HAE Clinical
Trial
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Caption: Typical workflow for a crossover design in an on-demand HAE clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Meta-analysis of Deucrictibant Clinical Trial Data: A
Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821495#meta-analysis-of-deucrictibant-clinical-
trial-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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